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molecular formula C10H9ClN2O2 B1585963 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 73217-31-9

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B1585963
M. Wt: 224.64 g/mol
InChI Key: LSYCZBSPYWGGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687623B2

Procedure details

To a solution of 3-chloromethyl-5-(4-methoxy-phenyl)-[1,2,4]oxadiazole (8.90 mmol) in N,N-dimethylformamide (10 mL) was added sodium azide (17.8 mmol). This mixture was stirred at room temperature for 20 hours. The reaction mixture was poured into water (30 mL) and extracted with dichloromethane (3×). The combined organic extracts were combined and washed with water (2×), dried over anhydrous sodium sulfate, and evaporated. Then clear oily residue was placed under high vacuum and gently warmed for 18 hours. Upon cooling the material solidified. This solid was dissolved in tetrahydrofuran (15 mL) and treated with triphenylphosphine (9.0 mmol). Bubbling was immediately evident. This mixture was stirred for 16 hours and then treated with water (3.0 mL). This was heated in a 45° C. oil bath for 3 hours. The product was purified by flash chromatography (silica gel; 2:1 ether/dichloromethane), m.p. 66-68° C.
Quantity
8.9 mmol
Type
reactant
Reaction Step One
Quantity
17.8 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
9 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[O:5][N:4]=1.[N-:16]=[N+]=[N-].[Na+].O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C)C=O>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][NH2:16])[N:7]=2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.9 mmol
Type
reactant
Smiles
ClCC1=NOC(=N1)C1=CC=C(C=C1)OC
Name
Quantity
17.8 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
9 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
WASH
Type
WASH
Details
washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
gently warmed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the material solidified
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in tetrahydrofuran (15 mL)
CUSTOM
Type
CUSTOM
Details
Bubbling
STIRRING
Type
STIRRING
Details
This mixture was stirred for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
treated with water (3.0 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This was heated in a 45° C. oil bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (silica gel; 2:1 ether/dichloromethane), m.p. 66-68° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC1=CC=C(C=C1)C1=NC(=NO1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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